

Spectroscopic Analysis of 4-Chloro Trazodone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro Trazodone hydrochloride

Cat. No.: B1431229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Trazodone hydrochloride is an analog of Trazodone hydrochloride, a well-established antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). As an analytical standard and potential impurity or metabolite of Trazodone, a thorough understanding of its spectroscopic properties is crucial for quality control, metabolic studies, and new drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Chloro Trazodone hydrochloride**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While complete, officially published spectral data for **4-Chloro Trazodone hydrochloride** is not readily available in the public domain, this guide utilizes data from commercially available standards and provides a comparative analysis with the well-characterized parent compound, Trazodone hydrochloride.

Chemical Structure

4-Chloro Trazodone hydrochloride is structurally similar to Trazodone hydrochloride, with the key difference being the substitution of a chlorine atom at the fourth position of the phenylpiperazine moiety.

IUPAC Name: 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride

Spectroscopic Data

Due to the limited availability of public domain spectra for **4-Chloro Trazodone hydrochloride**, the following tables provide a summary of expected and reported data, with comparative data for Trazodone hydrochloride for reference. The data for the 4-chloro analog is based on information from suppliers of analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Assignment	Trazodone Hydrochloride (Reference)	4-Chloro Trazodone Hydrochloride (Expected)
Aromatic Protons (triazolopyridine)	δ 7.20-7.80 (m, 4H)	δ 7.20-7.80 (m, 4H)
Aromatic Protons (chlorophenyl)	δ 6.80-7.30 (m, 4H)	δ ~7.25 (d, 2H), ~6.90 (d, 2H) (AA'BB' system)
-NCH ₂ - (propyl)	δ ~4.15 (t, 2H)	δ ~4.15 (t, 2H)
-CH ₂ - (propyl, middle)	δ ~2.10 (quint, 2H)	δ ~2.10 (quint, 2H)
-NCH ₂ - (piperazine, propyl side)	δ ~2.60 (t, 2H)	δ ~2.60 (t, 2H)
-NCH ₂ - (piperazine, ring)	δ ~3.20 (t, 4H)	δ ~3.20 (t, 4H)
-NCH ₂ - (piperazine, ring)	δ ~2.70 (t, 4H)	δ ~2.70 (t, 4H)

Note: Chemical shifts (δ) are in ppm. The expected spectrum for the 4-chloro derivative will show a simplification of the chlorophenyl proton signals from a complex multiplet to a more defined AA'BB' system due to the para-substitution.

Table 2: ¹³C NMR Spectroscopic Data

Assignment	Trazodone Hydrochloride (Reference)	4-Chloro Trazodone Hydrochloride (Expected)
C=O	~155	~155
Aromatic Carbons (triazolopyridine)	110-150	110-150
Aromatic Carbons (chlorophenyl)	115-152	~117 (C3'), ~129 (C2'), ~128 (C4'-Cl), ~150 (C1')
-NCH ₂ - (propyl)	~58	~58
-CH ₂ - (propyl, middle)	~25	~25
-NCH ₂ - (piperazine, propyl side)	~53	~53
-NCH ₂ - (piperazine, ring)	~48	~48

Note: The primary difference in the ¹³C NMR spectrum is expected in the chemical shifts of the carbons in the chlorophenyl ring, particularly the carbon bearing the chlorine atom (C4').

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretch (from hydrochloride salt)
~3050	Aromatic C-H stretch
~2950, ~2850	Aliphatic C-H stretch
~1660	C=O stretch (amide)
~1600, ~1480	C=C stretch (aromatic)
~1240	C-N stretch
~820	C-H out-of-plane bend (para-substituted phenyl)
~750	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value (for 4-Chloro Trazodone)
Molecular Formula	C ₁₉ H ₂₂ ClN ₅ O
Molecular Weight	371.87 g/mol
Monoisotopic Mass	371.1513 Da
Expected [M+H] ⁺	372.1587
Key Fragmentation Ions	m/z 195 (4-chlorophenylpiperazine fragment), m/z 177 (triazolopyridinone-propyl fragment)

Experimental Protocols

Sample Preparation

- NMR: Dissolve approximately 5-10 mg of **4-Chloro Trazodone hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- MS (ESI): Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent system such as acetonitrile/water with 0.1% formic acid for positive ion mode analysis.

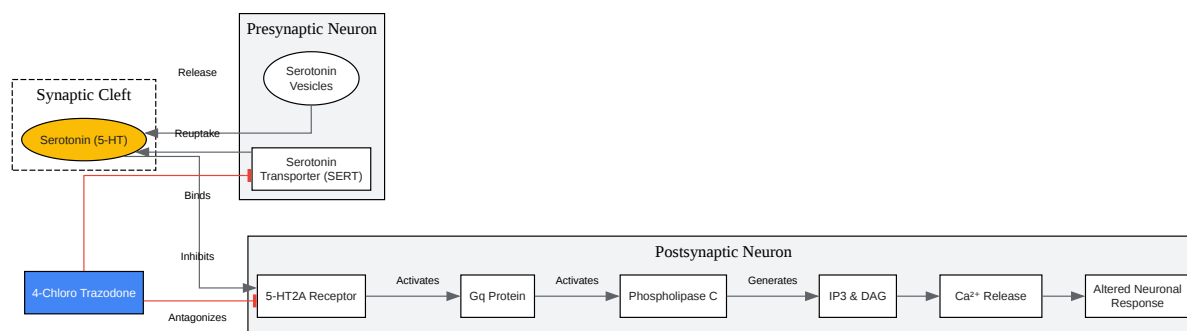
Instrumentation and Analysis

- NMR: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- IR: Record the FT-IR spectrum using an ATR accessory over a range of 4000-400 cm^{-1} .
- MS: Perform mass analysis using an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. Obtain a full scan mass spectrum to determine the $[\text{M}+\text{H}]^+$ ion and perform tandem MS (MS/MS) to elucidate the fragmentation pattern.

Signaling Pathway and Experimental Workflow

Trazodone's Mechanism of Action: SARI

Trazodone and its analogs, including 4-Chloro Trazodone, are classified as Serotonin Antagonist and Reuptake Inhibitors (SARIs). Their primary mechanism of action involves a dual effect on the serotonergic system.^[4]



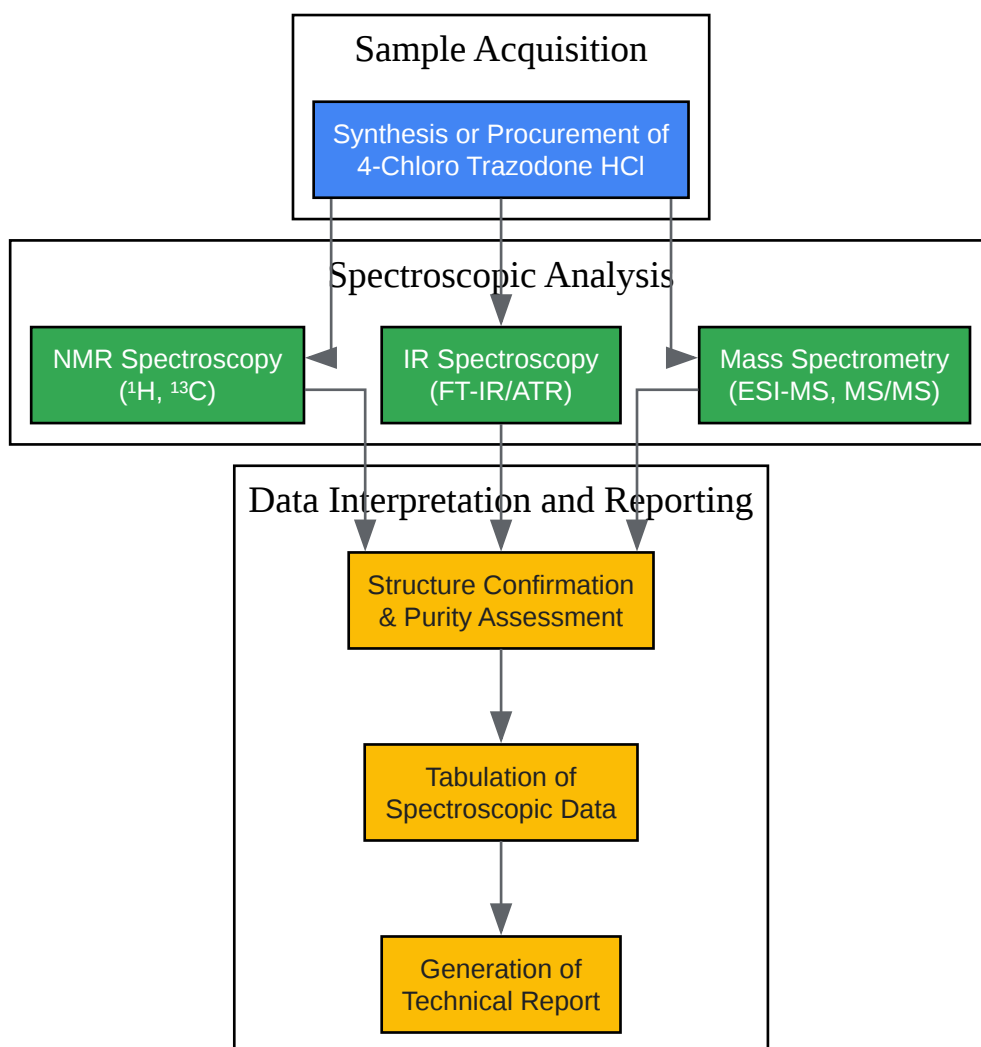
[Click to download full resolution via product page](#)

Caption: Mechanism of action of 4-Chloro Trazodone as a SARI.

This diagram illustrates that 4-Chloro Trazodone both inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT) and antagonizes the 5-HT_{2A} receptor, modulating downstream signaling pathways.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of a pharmaceutical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of 4-Chloro Trazodone HCl.

This workflow outlines the process from obtaining the sample to the final analysis and reporting of the spectroscopic data.

Conclusion

The spectroscopic analysis of **4-Chloro Trazodone hydrochloride** is a critical aspect of its characterization for use as an analytical standard and in pharmaceutical research. While a complete set of publicly available spectral data is currently limited, this guide provides the expected spectroscopic features based on its chemical structure and in comparison to its

parent compound, Trazodone hydrochloride. The provided experimental protocols and workflows offer a solid foundation for researchers to perform a comprehensive analysis of this compound. Further publication of detailed spectroscopic data by manufacturers or researchers would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT_{1A} Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chloro Trazodone Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1431229#spectroscopic-analysis-nmr-ir-ms-of-4-chloro-trazodone-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com